
2-Methyl-3-vinylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-vinylquinoxaline (MVQ) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a yellow crystalline solid with a molecular formula of C11H9N3. MVQ has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
The mechanism of action of 2-Methyl-3-vinylquinoxaline is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and receptors in the body. 2-Methyl-3-vinylquinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to improve cognitive function.
生化和生理效应
2-Methyl-3-vinylquinoxaline has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Methyl-3-vinylquinoxaline has also been shown to have antibacterial and antiviral properties by inhibiting the activity of various enzymes and receptors in bacteria and viruses.
实验室实验的优点和局限性
2-Methyl-3-vinylquinoxaline has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for the treatment of various diseases. 2-Methyl-3-vinylquinoxaline is also relatively easy to synthesize compared to other heterocyclic compounds. However, one of the main limitations of 2-Methyl-3-vinylquinoxaline is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-Methyl-3-vinylquinoxaline. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-Methyl-3-vinylquinoxaline. Another direction is the investigation of 2-Methyl-3-vinylquinoxaline's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-vinylquinoxaline and its potential applications in various fields.
合成方法
2-Methyl-3-vinylquinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline with acetylene, the reaction of 2-methylquinoxaline with vinyl bromide, and the palladium-catalyzed coupling reaction of 2-bromo-3-methylquinoxaline with vinyl magnesium bromide. The synthesis of 2-Methyl-3-vinylquinoxaline is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration.
科学研究应用
2-Methyl-3-vinylquinoxaline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties. 2-Methyl-3-vinylquinoxaline has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
104910-79-4 |
|---|---|
产品名称 |
2-Methyl-3-vinylquinoxaline |
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-ethenyl-3-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h3-7H,1H2,2H3 |
InChI 键 |
BRLFOTQTAACVPJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1C=C |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1C=C |
同义词 |
Quinoxaline, 2-ethenyl-3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




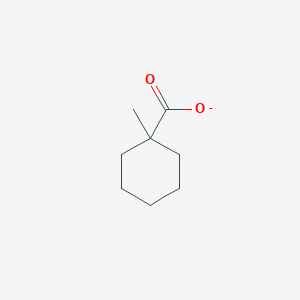
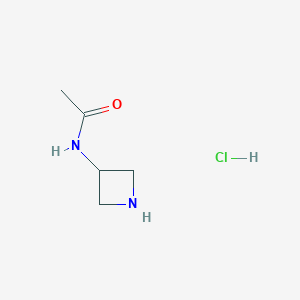



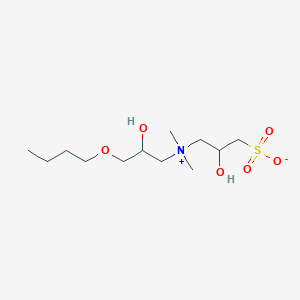
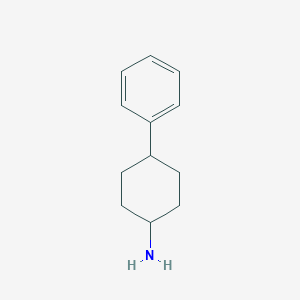
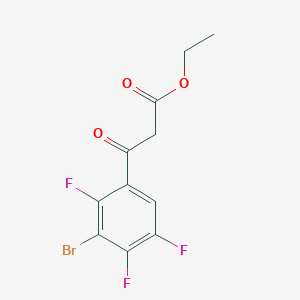
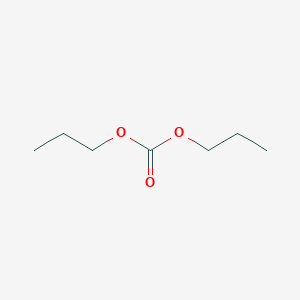
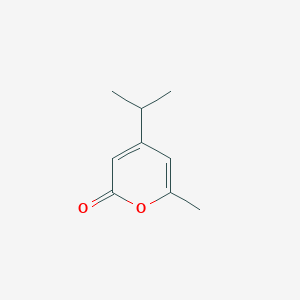
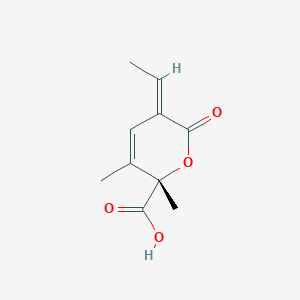

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)